![molecular formula C16H14N2OS B234741 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and the inhibition of COX-2 activity by this compound may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is its relatively low toxicity, which makes it a potential candidate for the development of new therapeutics. However, the limited solubility of this compound in water can be a limitation for its use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
Future research on N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide should focus on elucidating its mechanism of action and identifying potential therapeutic applications. Studies should also focus on optimizing the synthesis method of this compound to improve its yield and solubility. Additionally, the development of new derivatives of this compound with improved properties should be explored. Finally, the potential use of this compound in combination with other therapeutics should be investigated to enhance its efficacy.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide involves the condensation of 2-aminobenzothiazole with p-chlorobenzyl chloride followed by the reaction with acetic anhydride. The final product is obtained through purification with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. Studies have shown that this compound possesses anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer.
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-11(19)17-13-8-6-12(7-9-13)10-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10H2,1H3,(H,17,19) |
Clave InChI |
OSADAWOWYCSGTF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



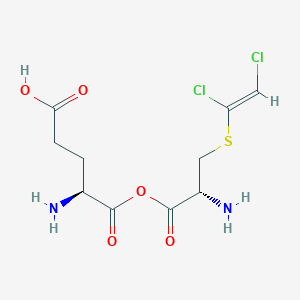
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
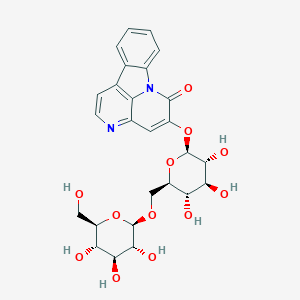
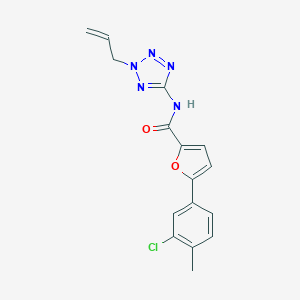
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
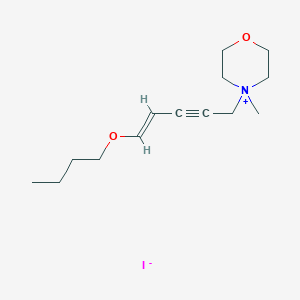

![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
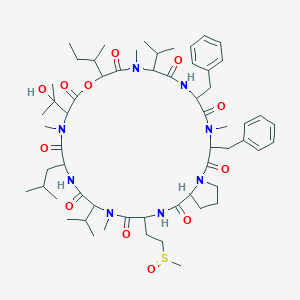

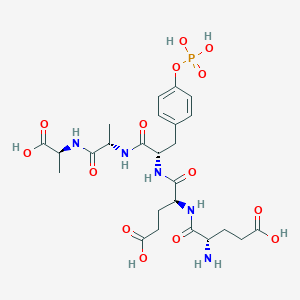
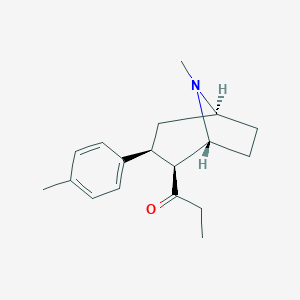
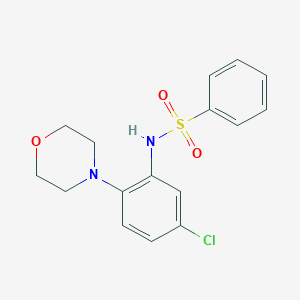
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)